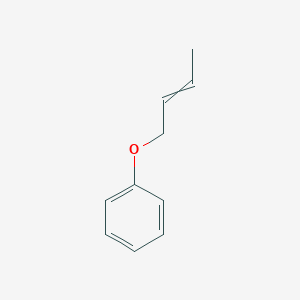

Benzene, (2-butenyloxy)-

Description

Structure

3D Structure

Properties

CAS No. |

14503-58-3 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

but-2-enoxybenzene |

InChI |

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3 |

InChI Key |

USBQRZMRUABNHR-UHFFFAOYSA-N |

SMILES |

CC=CCOC1=CC=CC=C1 |

Canonical SMILES |

CC=CCOC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Benzene, (2-butenyloxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (2-butenyloxy)-, more commonly known as crotyl phenyl ether, is an organic compound with the chemical formula C10H12O. It belongs to the class of aryl ethers, characterized by an ether linkage where one of the substituents is an aromatic ring. This guide provides a comprehensive overview of its known physical and chemical properties, synthesis, and characteristic reactions, drawing upon established principles of organic chemistry. While specific experimental data for this particular ether is limited in publicly accessible literature, its properties and reactivity can be largely inferred from the well-studied behavior of analogous phenyl ethers.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C10H12O | [1] |

| Molecular Weight | 148.205 g/mol | [1] |

| CAS Number | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Synthesis of Aryl Ethers: A General Experimental Protocol

While a specific protocol for the synthesis of Benzene, (2-butenyloxy)- is not detailed in the readily available literature, a general and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. The following is a representative experimental protocol for the synthesis of a generic aryl propargyl ether, which can be adapted for crotyl phenyl ether.

Reaction: Phenol + 1-bromo-2-butyne → Benzene, (2-butynyloxy)-

Materials:

-

Phenol (1 equivalent)

-

1-bromo-2-butyne (1.3 equivalents)

-

Cesium Carbonate (Cs2CO3) (1.2 equivalents)

-

Dry Dimethylformamide (DMF) (1 mL per 1 mmol of phenol)

-

Diethyl ether

-

Brine solution

Procedure:

-

Dissolve 1 equivalent of the phenol in dry DMF in a round-bottom flask.

-

Add 1.2 equivalents of Cesium Carbonate to the solution and stir for 15 minutes at ambient temperature.

-

Add 1.3 equivalents of 1-bromo-2-butyne to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer at least three times with brine to completely remove the DMF.

-

Evaporate the solvent to isolate the crude ether product. Further purification is typically not required.

This protocol describes the synthesis of an aryl propargyl ether, and a similar approach could be employed for Benzene, (2-butenyloxy)- by substituting 1-bromo-2-butyne with a suitable crotyl halide, such as crotyl bromide.

Chemical Reactivity and Signaling Pathways

Direct signaling pathways involving Benzene, (2-butenyloxy)- are not documented. However, as a member of the phenyl ether family, its reactivity is well-understood and is dominated by reactions involving the ether linkage, the aromatic ring, and the allylic functionality of the crotyl group.

Acidic Cleavage of the Ether Bond

Phenyl ethers can be cleaved by strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the aromatic ring, the cleavage consistently yields a phenol and an alkyl halide.[2][3][4]

Caption: Acidic Cleavage of Crotyl Phenyl Ether.

Electrophilic Aromatic Substitution

The alkoxy group (-OR) of a phenyl ether is an activating group and an ortho-, para-director for electrophilic aromatic substitution. This means that electrophiles will preferentially add to the positions ortho and para to the ether linkage on the benzene ring.[5]

Caption: Electrophilic Aromatic Substitution on Crotyl Phenyl Ether.

Claisen Rearrangement

Being an allyl aryl ether, Benzene, (2-butenyloxy)- is expected to undergo the Claisen rearrangement upon heating. This is a[6][6]-sigmatropic rearrangement that results in the formation of an ortho-allylphenol. The reaction proceeds through a concerted pericyclic mechanism.[7][8][9]

Caption: Claisen Rearrangement of Crotyl Phenyl Ether.

Conclusion

Benzene, (2-butenyloxy)- is a molecule of interest within the broader class of aryl ethers. While specific, experimentally determined physical data are sparse, its chemical behavior can be confidently predicted based on established principles of organic chemistry. The key reactions—acidic cleavage, electrophilic aromatic substitution, and the Claisen rearrangement—provide a framework for understanding its potential transformations and applications in organic synthesis and drug development. Further experimental investigation is warranted to fully characterize its physical properties and explore its reactivity in greater detail.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ch24 : ArOR + HX -> ArOH + RX [chem.ucalgary.ca]

- 5. organic chemistry - Electrophilic substitution in phenyl alkyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to [(2E)-2-butenyloxy]benzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [(2E)-2-butenyloxy]benzene, also known as (E)-crotyl phenyl ether. It details its structural formula, explores its key isomers, presents available physicochemical data, and outlines detailed experimental protocols for its synthesis and rearrangement.

Structural Formula and Core Compound

[(2E)-2-butenyloxy]benzene is an aromatic ether with the molecular formula C₁₀H₁₂O and a molecular weight of 148.21 g/mol . The structure consists of a phenyl group linked via an ether oxygen to a trans-configured but-2-ene chain.

-

IUPAC Name: [(2E)-2-butenyloxy]benzene

-

Common Name: (E)-Crotyl phenyl ether

-

Molecular Formula: C₁₀H₁₂O

-

CAS Number: 14309-16-1

-

SMILES: C\C=C\COC1=CC=CC=C1

Structure:

(Structure of [(2E)-2-butenyloxy]benzene)

Isomers of [(2E)-2-butenyloxy]benzene

The molecular formula C₁₀H₁₂O accommodates a wide variety of structural and geometric isomers. These can be broadly categorized as ethers, phenols, aldehydes, ketones, and other oxygen-containing functional groups attached to various hydrocarbon frameworks. A grasp of this isomeric landscape is crucial for understanding potential synthetic side-products, metabolic pathways, and structure-activity relationships.

Key Isomers Include:

-

Geometric Isomer: [(2Z)-2-butenyloxy]benzene (cis-crotyl phenyl ether) - Differs in the stereochemistry of the double bond.

-

Positional Isomers (Ether):

-

(But-3-en-1-yloxy)benzene

-

(1-Methylallyloxy)benzene

-

Estragole (4-allyl-1-methoxybenzene) - A naturally occurring isomer with a different arrangement of atoms.

-

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) - A widely used flavoring agent.[1]

-

-

Functional Group Isomers (Phenols):

-

ortho-(1-Methylallyl)phenol

-

ortho-(But-2-en-1-yl)phenol - The product of the Claisen rearrangement of [(2E)-2-butenyloxy]benzene.

-

-

Functional Group Isomers (Ketones/Aldehydes):

-

Benzylacetone (4-phenylbutan-2-one)

-

Butyrophenone (1-phenylbutan-1-one)

-

Cuminaldehyde (4-isopropylbenzaldehyde)

-

Quantitative Physicochemical Data

| Compound Name | Isomer Type | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| [(2E)-2-butenyloxy]benzene | Core Compound | Data not available | Data not available | Data not available |

| Estragole | Positional (Ether) | 215-216[2] | 0.965 @ 25°C[2] | 1.521[2] |

| trans-Anethole | Positional (Ether) | 234-236[1][3] | 0.983-0.988 @ 25°C[1] | 1.557-1.561[3] |

| 2-Allylphenol * | Functional (Phenol) | 220-222[4] | 1.02 @ 25°C[5] | 1.545[4] |

| 4-Phenyl-1-butene | Functional (Alkene) | 175-177 | 0.88 @ 25°C | 1.507 |

*Note: 2-Allylphenol (C₉H₁₀O) is the rearrangement product of allyl phenyl ether, not crotyl phenyl ether. Its properties are included as a reference for a closely related phenolic isomer.

Experimental Protocols

Synthesis of [(2E)-2-butenyloxy]benzene via Williamson Ether Synthesis

This protocol describes the Sₙ2 reaction between sodium phenoxide and (E)-1-bromo-2-butene (crotyl bromide).

Materials:

-

Phenol

-

Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

-

(E)-1-bromo-2-butene (Crotyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in anhydrous DMF.

-

Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0°C. Alternatively, an aqueous solution of NaOH can be used with a phase-transfer catalyst.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add (E)-1-bromo-2-butene (1.05 eq.) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure [(2E)-2-butenyloxy]benzene.

Isomerization via Aromatic Claisen Rearrangement

This protocol describes the thermal[1][1]-sigmatropic rearrangement of an aryl allyl ether to its corresponding ortho-allyl phenol isomer.

Materials:

-

[(2E)-2-butenyloxy]benzene

-

High-boiling point solvent (e.g., N,N-diethylaniline or sulfolane)

-

Round-bottom flask, reflux condenser, heating mantle, thermometer

-

Toluene

-

Aqueous hydrochloric acid (HCl, 10%)

-

Aqueous sodium hydroxide (NaOH, 10%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve [(2E)-2-butenyloxy]benzene (1.0 eq.) in N,N-diethylaniline (or another suitable high-boiling solvent).

-

Thermal Rearrangement: Heat the solution to reflux (approx. 200-220°C) under an inert atmosphere for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and transfer to a separatory funnel.

-

Wash the organic solution with 10% HCl to remove the N,N-diethylaniline solvent.

-

Extract the organic layer with 10% NaOH solution. The phenolic product will move into the aqueous basic layer, leaving non-phenolic impurities in the organic layer.

-

Separate the aqueous layer and acidify it to a pH of ~2 with concentrated HCl.

-

Extract the acidified aqueous layer three times with diethyl ether.

-

Combine the ether extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude ortho-(but-2-en-1-yl)phenol product.

-

Purification: Purify the product via flash column chromatography or distillation under reduced pressure.

Mandatory Visualizations

Logical and Synthetic Pathways

The following diagrams illustrate the key synthetic and rearrangement pathways discussed in this guide.

Caption: Workflow for Williamson Ether Synthesis.

Caption: Claisen Rearrangement of [(2E)-2-butenyloxy]benzene.

References

- 1. Crotyl phenyl glycidyl ether | C13H16O2 | CID 131710954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. foodb.ca [foodb.ca]

- 4. 1-Hydroxy-2-phenoxy-3-butene | C10H12O2 | CID 13776066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crotyl ether | C8H14O | CID 53823046 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzene, (2-butenyloxy)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzene, (2-butenyloxy)-, also known as phenyl crotyl ether. The information presented herein is essential for the characterization and identification of this compound in various research and development settings. This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and outlines the typical experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E)-isomer of Benzene, (2-butenyloxy)-.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.32 - 7.25 | m | - | Ar-H (2H, meta) |

| 6.96 - 6.88 | m | - | Ar-H (3H, ortho, para) |

| 5.90 - 5.75 | m | - | -O-CH₂-CH = |

| 5.70 - 5.58 | m | - | =CH-CH ₃ |

| 4.48 | d | 6.4 | -O-CH ₂- |

| 1.74 | d | 6.4 | -CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 158.4 | C -O (Aromatic) |

| 131.2 | -O-CH₂-C H= |

| 129.4 | C -H (Aromatic, meta) |

| 127.8 | =C H-CH₃ |

| 120.9 | C -H (Aromatic, para) |

| 114.7 | C -H (Aromatic, ortho) |

| 68.9 | -O-C H₂- |

| 17.8 | -C H₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3064, 3041 | Medium | Aromatic C-H Stretch |

| 2917, 2859 | Medium | Aliphatic C-H Stretch |

| 1600, 1496 | Strong | Aromatic C=C Bending |

| 1241 | Strong | Aryl-O Stretch |

| 1040 | Strong | C-O Stretch |

| 966 | Strong | =C-H Bend (trans) |

| 750, 691 | Strong | Aromatic C-H Bending |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 148 | 40 | [M]⁺ |

| 107 | 10 | [M - C₃H₅]⁺ |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl) |

| 55 | 60 | [C₄H₇]⁺ |

Experimental Protocols

The data presented above are typically acquired using the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (typically 0.6-0.7 mL of CDCl₃) in a clean NMR tube.[1] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1] The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[3] Data acquisition involves a set number of scans, followed by Fourier transformation of the resulting free induction decay (FID) to obtain the frequency-domain spectrum.[2]

Infrared (IR) Spectroscopy

For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a solution is made in a volatile solvent, a drop is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[2] The sample is then placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[4] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[5] In electron ionization (EI) mass spectrometry, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[5] The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Benzene, (2-butenyloxy)-.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Crotyl phenyl glycidyl ether | C13H16O2 | CID 131710954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. memphis.edu [memphis.edu]

IUPAC name and synonyms for C10H12O ether

An in-depth technical guide on common ether isomers of C10H12O, focusing on their nomenclature, properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Introduction

The molecular formula C10H12O encompasses a variety of ether isomers, several of which are of significant interest in the fields of flavor, fragrance, and pharmaceutical research. These compounds, primarily phenylpropanoids and allyl aryl ethers, exhibit diverse biological activities and serve as valuable synthons in organic chemistry. This guide provides a detailed overview of three prominent C10H12O ether isomers: Anethole, Estragole (Methyl Chavicol), and Allyl p-Tolyl Ether.

Anethole

Anethole is an aromatic compound widely used for its characteristic anise flavor. It is a key component of essential oils from anise and fennel.[1][2]

IUPAC Name and Synonyms

-

IUPAC Name: 1-methoxy-4-[(E)-prop-1-enyl]benzene[3]

-

Synonyms: Anise camphor, p-Propenylanisole, trans-Anethole[4][5]

Physicochemical Properties

The quantitative data for Anethole are summarized in the table below.

| Property | Value |

| Molecular Weight | 148.20 g/mol [3] |

| Boiling Point | 234-237 °C[6] |

| Melting Point | 20-21 °C[6] |

| Density | 0.988 g/mL at 25 °C[6] |

| Refractive Index | 1.557 - 1.561 at 20°C[4] |

| Flash Point | 91 °C[4] |

Experimental Protocols

A method for synthesizing anethole involves the dehydration of p-methoxyphenylpropanol.

Materials:

-

p-Methoxyphenylpropanol

-

Dehydrating agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate, or calcium hydride)

-

Water-carrying agent (e.g., toluene, benzene, or p-xylene)

Procedure:

-

The dehydrating agent and water-carrying agent are placed in a reaction kettle.

-

The mixture is stirred and heated to reflux (the exact temperature depends on the water-carrying agent, e.g., 100°C for toluene).

-

p-Methoxyphenylpropanol is added dropwise to the refluxing mixture over a period of 6-8 hours.

-

After the addition is complete, the reaction temperature is maintained between 90-150°C for 30 minutes to 2 hours.

-

The reaction is stopped when no more water is observed flowing out of the water separator.

This synthesis involves a Friedel-Crafts acylation followed by reduction and dehydration.

Materials:

-

Anisole

-

Propionyl chloride

-

Sodium borohydride

-

Organic acid (e.g., p-toluenesulfonic acid)

-

Acidic inorganic salt (e.g., sodium bisulfate)

Procedure:

-

Anisole and propionyl chloride undergo a Friedel-Crafts acylation reaction to produce 1-(4-methoxyphenyl)propan-1-one.

-

The resulting ketone is then reduced using sodium borohydride to yield 1-(4-methoxyphenyl)propan-1-ol.

-

The alcohol is subsequently dehydrated using a catalyst system of an organic acid and an acidic inorganic salt.

-

The final product, anethole, is purified by rectification.

Signaling Pathways

Anethole has been shown to possess anti-oral cancer properties by modulating multiple signaling pathways.[7] It induces apoptosis and autophagy while reducing reactive oxygen species (ROS). Key pathways affected include NF-κB, MAPKinases, and Wnt.[7][8] Anethole treatment can inhibit the expression of oncogenes like cyclin D1 and up-regulate the cyclin-dependent kinase inhibitor p21.[7]

Caption: Signaling pathways modulated by Anethole in anti-cancer activity.

Estragole (Methyl Chavicol)

Estragole is an isomer of anethole, differing in the position of the double bond in the propenyl side chain. It is found in tarragon, basil, and fennel.[9][10]

IUPAC Name and Synonyms

-

IUPAC Name: 1-methoxy-4-(prop-2-en-1-yl)benzene[11]

-

Synonyms: Methyl chavicol, p-Allylanisole, Chavicol methyl ether[11][12]

Physicochemical Properties

The quantitative data for Estragole are summarized in the table below.

| Property | Value |

| Molecular Weight | 148.20 g/mol [13] |

| Boiling Point | 215-216 °C[13] |

| Density | 0.965 g/mL at 25 °C[13] |

| Refractive Index | 1.521 at 20°C[13] |

| Flash Point | 81 °C[6] |

Experimental Protocols

Materials:

-

4-Allylphenol (chavicol)

-

Methyl iodide

-

Potassium hydroxide

-

Methanol

Procedure:

-

4-Allylphenol is dissolved in methanolic potassium hydroxide.

-

The solution is heated.

-

Methyl iodide is added to the heated solution to methylate the phenolic hydroxyl group, yielding estragole.

Materials:

-

p-Methoxyphenyl magnesium bromide (prepared from p-bromoanisole and magnesium)

-

Allyl bromide

-

Ether (solvent)

Procedure:

-

p-Methoxyphenyl magnesium bromide is prepared in ether.

-

Allyl bromide is added to the Grignard reagent.

-

The reaction mixture is worked up to isolate estragole.

Metabolic Pathways

The metabolism of estragole is of toxicological interest due to the formation of potentially carcinogenic metabolites. The two primary pathways are O-demethylation and 1'-hydroxylation.[14][15] At low doses, O-demethylation is the major pathway, while at higher doses, 1'-hydroxylation becomes more prominent.[14] The 1'-hydroxyestragole can be further metabolized to a reactive sulfate ester that can form DNA adducts.[5]

Caption: Metabolic pathways of Estragole.

Allyl p-Tolyl Ether

Allyl p-tolyl ether is another ether isomer of C10H12O. It is used as an intermediate in organic synthesis and in the fragrance industry.[16]

IUPAC Name and Synonyms

-

IUPAC Name: 1-(allyloxy)-4-methylbenzene

-

Synonyms: 4-Allyloxytoluene, p-Tolyl allyl ether, Allyl 4-methylphenyl ether[16][17]

Physicochemical Properties

The quantitative data for Allyl p-tolyl ether are summarized in the table below.

| Property | Value |

| Molecular Weight | 148.20 g/mol [16] |

| Boiling Point | 214.5 °C (estimated)[16] |

| Density | 0.9719 g/cm³[16] |

| Refractive Index | 1.5180-1.5200[16] |

| Flash Point | 79.7 °C[16] |

Experimental Protocols

A general method for the synthesis of allyl aryl ethers is the Williamson ether synthesis.

Materials:

-

p-Cresol

-

A base (e.g., sodium hydroxide, potassium carbonate)

-

Allyl bromide

-

A suitable solvent (e.g., acetone, ethanol)

Procedure:

-

p-Cresol is treated with a base in a suitable solvent to form the corresponding phenoxide ion.

-

Allyl bromide is then added to the reaction mixture.

-

The phenoxide ion acts as a nucleophile, displacing the bromide from allyl bromide to form allyl p-tolyl ether.

-

The reaction mixture is worked up to isolate the product.

Caption: Workflow for the synthesis of Allyl p-tolyl ether.

References

- 1. ScenTree - Anethole (CAS N° 104-46-1 / 4180-23-8) [scentree.co]

- 2. Anethole - Wikipedia [en.wikipedia.org]

- 3. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ScenTree - Anethole (CAS N° 104-46-1 / 4180-23-8) [scentree.co]

- 5. researchgate.net [researchgate.net]

- 6. gyanflavoursexport.com [gyanflavoursexport.com]

- 7. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anethole and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ESTRAGOLE - Ataman Kimya [atamanchemicals.com]

- 10. Estragole [chemeurope.com]

- 11. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. 140-67-0 CAS MSDS (Estragole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Metabolism of estragole in rat and mouse and influence of dose size on excretion of the proximate carcinogen 1'-hydroxyestragole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cas 23431-48-3,ALLYL P-TOLYL ETHER | lookchem [lookchem.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide on the Initial Studies of the Thermal Rearrangement of (2-butenyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies concerning the thermal rearrangement of (2-butenyloxy)benzene. This reaction, a classic example of the aromatic Claisen rearrangement, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the synthesis of substituted phenols, which are valuable intermediates in drug development and other chemical industries.

Introduction

The thermal rearrangement of (2-butenyloxy)benzene, also known as crotyl phenyl ether, is a[1][1]-sigmatropic rearrangement.[2] This concerted pericyclic reaction proceeds through a cyclic transition state, leading to the formation of ortho- and/or para-substituted phenols. The reaction is typically performed at elevated temperatures, often without the need for a catalyst.[3] Understanding the kinetics, thermodynamics, and experimental parameters of this rearrangement is crucial for controlling product distribution and optimizing reaction yields.

Synthesis of the Starting Material: (2-butenyloxy)benzene

The precursor, (2-butenyloxy)benzene, is synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[3]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of aryl ethers.[4]

Materials:

-

Phenol

-

Crotyl bromide (or 1-bromo-2-butene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add crotyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-butenyloxy)benzene.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

The Thermal Rearrangement: A[1][1]-Sigmatropic Shift

Heating (2-butenyloxy)benzene induces a concerted[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement. The reaction proceeds through a six-membered cyclic transition state, leading primarily to the formation of 2-(1-methylallyl)phenol.

Reaction Mechanism and Product Distribution

The rearrangement of (E)-(2-butenyloxy)benzene is stereospecific. The initial product of the[1][1]-sigmatropic shift is a dienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol. Due to the substitution pattern of the butenyl group, the rearrangement can theoretically lead to two constitutional isomers at the ortho position. However, the major product observed is 2-(1-methylallyl)phenol. If both ortho positions on the benzene ring are blocked, the rearrangement can occur at the para position.[3]

Experimental Protocol: Thermal Rearrangement

Materials:

-

(2-butenyloxy)benzene

-

High-boiling point solvent (e.g., N,N-diethylaniline or decalin), optional

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Place the purified (2-butenyloxy)benzene in a reaction vessel equipped with a reflux condenser and a nitrogen or argon inlet.

-

If a solvent is used, dissolve the starting material in a minimal amount of a high-boiling point, inert solvent.

-

Heat the reaction mixture to a temperature between 180-220 °C.

-

Monitor the progress of the rearrangement by TLC or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product, 2-(1-methylallyl)phenol, can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and thermal rearrangement of (2-butenyloxy)benzene.

| Synthesis of (2-butenyloxy)benzene | |

| Parameter | Value |

| Typical Yield | 75-90% |

| Purity (after purification) | >98% |

| Thermal Rearrangement of (2-butenyloxy)benzene | |

| Parameter | Value |

| Reaction Temperature | 180-220 °C |

| Reaction Time | 4-12 hours |

| Yield of 2-(1-methylallyl)phenol | 60-80% |

| Major Product | 2-(1-methylallyl)phenol |

| Minor Products | Small amounts of 4-(1-methylallyl)phenol and other isomers may be formed. |

Spectroscopic Data of the Rearrangement Product

The primary product of the thermal rearrangement is 2-(1-methylallyl)phenol.

| Spectroscopic Data for 2-(1-methylallyl)phenol | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.15-7.05 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 5.95 (ddd, J = 17.2, 10.4, 6.8 Hz, 1H, -CH=), 5.10 (d, J = 17.2 Hz, 1H, =CH₂), 5.05 (d, J = 10.4 Hz, 1H, =CH₂), 4.80 (s, 1H, -OH), 3.55 (q, J = 6.8 Hz, 1H, -CH-), 1.45 (d, J = 6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 153.5 (C-OH), 141.2 (-CH=), 130.8 (Ar-C), 127.5 (Ar-CH), 127.2 (Ar-CH), 121.0 (Ar-CH), 115.8 (=CH₂), 115.5 (Ar-CH), 40.1 (-CH-), 20.5 (-CH₃) |

| IR (neat, cm⁻¹) | 3450 (br, O-H), 3075, 2970, 1640, 1600, 1495, 1455, 1230, 915, 750 |

| Mass Spec (EI, m/z) | 148 (M⁺), 133, 115, 107, 91, 77 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations and workflows described in this guide.

Conclusion

The thermal rearrangement of (2-butenyloxy)benzene is a reliable and well-studied method for the synthesis of 2-(1-methylallyl)phenol. The initial studies have established the fundamental principles of this Claisen rearrangement, including the synthesis of the starting material, the reaction conditions for the rearrangement, and the nature of the resulting product. This technical guide provides researchers and drug development professionals with the core knowledge required to utilize this important synthetic transformation. Further optimization of reaction conditions, exploration of catalytic methods, and investigation of substrate scope can expand the utility of this reaction in complex molecule synthesis.

References

The Genesis of a Cornerstone Reaction: The Claisen Rearrangement of Allyl Aryl Ethers

A deep dive into the discovery and historical evolution of the Claisen rearrangement, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal carbon-carbon bond-forming reaction. We will explore the seminal work of Rainer Ludwig Claisen, detailing his original experiments and the subsequent elucidation of the reaction's mechanism.

The Claisen rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of an allyl aryl ether to an o-allylphenol, stands as a foundational reaction in organic synthesis. Its discovery in 1912 by the German chemist Rainer Ludwig Claisen opened new avenues for the construction of complex molecular architectures and has since become an indispensable tool in the synthesis of natural products and pharmaceutical agents.[2][3]

The Pioneering Discovery

In 1912, Rainer Ludwig Claisen reported the first observation of this remarkable transformation.[2] His initial investigations involved the heating of allyl phenyl ether, which led to the formation of 2-allylphenol. This discovery was a landmark, as it represented the first documented example of a[1][1]-sigmatropic rearrangement.[2]

Claisen's Original Experiments: A Glimpse into Early Synthetic Chemistry

While the full experimental minutiae of Claisen's original work are preserved in the early 20th-century chemical literature, a summary of his key findings provides valuable insight into the nascent stages of this reaction's exploration. His work primarily focused on two classes of substrates: allyl aryl ethers and O-allylated β-keto esters.

Table 1: Summary of Claisen's Early Rearrangement Experiments

| Starting Material | Reaction Conditions | Product | Observed Yield |

| Allyl Phenyl Ether | Neat, heated to ~200-250 °C | 2-Allylphenol | Good (qualitative) |

| Ethyl O-allylacetonacetate | Distillation at atmospheric pressure | Ethyl α-allylacetonacetate | Not specified |

Delving into the Mechanism: An Intramolecular Journey

The mechanism of the Claisen rearrangement of allyl aryl ethers is a concerted, intramolecular process that proceeds through a cyclic transition state.[3][4] This elegant pathway ensures a high degree of stereospecificity and predictability.

The reaction is initiated by the thermal activation of the allyl aryl ether. The molecule then contorts into a chair-like conformation to facilitate the[1][1]-sigmatropic shift. In this transition state, the C3 of the allyl group and the ortho-carbon of the aromatic ring are in close proximity, allowing for the simultaneous breaking of the C-O ether bond and the formation of a new C-C bond.[5]

This concerted step leads to the formation of a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone.[6] This intermediate rapidly undergoes a tautomerization to restore the aromaticity of the phenyl ring, yielding the final product, an o-allylphenol.[6]

Experimental Protocols: From Discovery to Modern Application

While Claisen's original procedures relied on simple heating, modern organic synthesis has refined the conditions for the Claisen rearrangement to improve yields, selectivity, and substrate scope. Below are representative experimental protocols for the synthesis of an allyl aryl ether and its subsequent rearrangement.

Synthesis of Allyl Phenyl Ether

The preparation of the starting material, an allyl aryl ether, is typically achieved through a Williamson ether synthesis.[7]

Protocol:

-

To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure allyl phenyl ether.

Ortho-Claisen Rearrangement of Allyl Phenyl Ether

The classic thermal Claisen rearrangement is a straightforward procedure.

Protocol:

-

Place the purified allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.

-

Heat the ether to a temperature of 200-250 °C in an oil bath.[8]

-

Maintain this temperature and monitor the reaction by TLC. The rearrangement is typically complete within a few hours.

-

Cool the reaction mixture to room temperature.

-

The resulting o-allylphenol can be purified by distillation under reduced pressure or by column chromatography.

The Enduring Legacy of the Claisen Rearrangement

From its serendipitous discovery to its current status as a cornerstone of organic synthesis, the Claisen rearrangement of allyl aryl ethers has had a profound impact on the field of chemistry. The initial observations by Rainer Ludwig Claisen laid the groundwork for over a century of research into pericyclic reactions, leading to a deep understanding of their mechanisms and a vast expansion of their synthetic utility. For researchers and drug development professionals, a thorough grasp of the history and fundamentals of this reaction remains essential for the innovative design and efficient synthesis of novel molecules.

References

- 1. organicreactions.org [organicreactions.org]

- 2. byjus.com [byjus.com]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

"Benzene, (2-butenyloxy)-" molecular weight and formula

An In-depth Technical Guide to Benzene, (2-butenyloxy)-

This guide provides detailed information on the molecular properties of Benzene, (2-butenyloxy)-, targeting researchers, scientists, and professionals in drug development.

Molecular Properties

Benzene, (2-butenyloxy)-, also known as crotyl phenyl ether, is an organic compound with the molecular formula C10H12O.[1] Its molecular weight is approximately 148.20 g/mol .[1]

Quantitative Data Summary

The key molecular identifiers and computed properties for Benzene, (2-butenyloxy)- are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | [(E)-but-2-enoxy]benzene |

| InChI | InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3/b3-2+ |

| InChIKey | USBQRZMRUABNHR-NSCUHMNNSA-N |

| Canonical SMILES | C/C=C/COc1ccccc1 |

Experimental Protocols

A common method for the synthesis of aryl ethers such as Benzene, (2-butenyloxy)- is the Williamson ether synthesis. A generalized experimental workflow for this synthesis is outlined below.

Caption: Generalized workflow for Williamson ether synthesis.

Signaling Pathways

While specific signaling pathways involving Benzene, (2-butenyloxy)- are not extensively documented, its structural motifs, an ether linkage and an aromatic ring, are common in various biologically active molecules. The logical relationship for its potential metabolic pathway is illustrated below.

Caption: Potential metabolic pathway of Benzene, (2-butenyloxy)-.

References

The Solubility and Stability of Crotyl Phenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of crotyl phenyl ether in common solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry, data from analogous compounds, and validated predictive models to offer reliable estimations and detailed experimental protocols for in-house validation.

Executive Summary

Crotyl phenyl ether, an aromatic ether, is anticipated to exhibit good solubility in a range of non-polar and moderately polar organic solvents, with limited solubility in highly polar solvents like water. Its stability is influenced by factors such as pH, temperature, and light exposure. The ether linkage is susceptible to cleavage under strong acidic conditions, and the allyl moiety can undergo thermal or acid-catalyzed rearrangement. This document provides estimated solubility data, detailed protocols for experimental determination of solubility and stability, and visual workflows to guide laboratory investigations.

Physicochemical Properties of Crotyl Phenyl Ether

While experimental data is scarce, the fundamental physicochemical properties of crotyl phenyl ether can be estimated based on its structure.

| Property | Estimated Value/Characteristic |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~210-220 °C (estimated) |

| LogP (Octanol-Water) | ~3.2 (estimated) |

Solubility Profile

The solubility of crotyl phenyl ether is dictated by the "like dissolves like" principle. The presence of the phenyl group and the four-carbon crotyl chain imparts significant non-polar character, while the ether oxygen provides a site for weak hydrogen bonding.

Estimated Solubility in Common Solvents

The following table summarizes the estimated solubility of crotyl phenyl ether at ambient temperature (20-25 °C). These values are qualitative and should be confirmed experimentally.

| Solvent | Solvent Type | Estimated Solubility |

| Water | Highly Polar Protic | Insoluble (<0.1 g/L)[1][2] |

| Methanol | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Dichloromethane | Non-polar | Very Soluble |

| Chloroform | Non-polar | Very Soluble |

| Toluene | Non-polar | Very Soluble |

| Hexane | Non-polar | Very Soluble |

| Diethyl Ether | Non-polar | Very Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Stability Profile

The stability of crotyl phenyl ether is a critical consideration for its handling, storage, and application. The primary degradation pathways are expected to be acid-catalyzed hydrolysis and Claisen rearrangement.

pH Stability

-

Acidic Conditions (pH < 4): Crotyl phenyl ether is susceptible to acid-catalyzed cleavage of the ether bond, particularly at elevated temperatures.[3][4][5][6] This reaction typically requires strong acids like HI or HBr.[6] The protonation of the ether oxygen makes it a better leaving group, followed by nucleophilic attack.

-

Neutral Conditions (pH 6-8): The compound is expected to be relatively stable under neutral pH conditions at ambient temperature.

-

Basic Conditions (pH > 9): Ethers are generally stable to bases, so significant degradation is not expected under basic conditions, unless strong bases at high temperatures are used which can promote elimination reactions.[3]

Thermal Stability and Claisen Rearrangement

As an allyl phenyl ether derivative, crotyl phenyl ether can undergo a thermal[7][7]-sigmatropic rearrangement known as the Claisen rearrangement.[8][9][10] This intramolecular reaction typically occurs at elevated temperatures (e.g., >200 °C) and results in the formation of o-crotylphenol.[8] The presence of ortho substituents on the phenyl ring can influence the reaction and may lead to the formation of the para-substituted product.

Photostability

Aromatic compounds can be susceptible to photodegradation. It is advisable to store crotyl phenyl ether in amber vials or protected from direct light to minimize the potential for light-induced degradation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of crotyl phenyl ether.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining the solubility of a substance in a given solvent.

5.1.1 Materials and Equipment

-

Crotyl phenyl ether (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL)

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

5.1.2 Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of crotyl phenyl ether to a vial containing a known volume (e.g., 10 mL) of the selected solvent. An excess is confirmed by the presence of undissolved liquid (e.g., a separate phase or droplets) after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined in preliminary experiments.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with crotyl phenyl ether) using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solute.

-

Dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of crotyl phenyl ether.

-

-

Quantification:

-

Prepare a series of calibration standards of crotyl phenyl ether in the chosen solvent.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of crotyl phenyl ether in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor.

-

Protocol for Stability Assessment (Accelerated Stability Study)

This protocol outlines an accelerated stability study to evaluate the stability of crotyl phenyl ether under various stress conditions.

5.2.1 Materials and Equipment

-

Crotyl phenyl ether (high purity)

-

Buffers of different pH values (e.g., pH 4, 7, and 9)

-

Stability chambers with temperature and humidity control

-

Photostability chamber

-

Analytical instrumentation (HPLC or GC) for purity and degradant analysis.

5.2.2 Experimental Procedure

-

Sample Preparation:

-

Prepare solutions of crotyl phenyl ether in the selected solvents or buffered aqueous solutions at a known concentration.

-

Dispense the solutions into amber and clear glass vials.

-

-

Storage Conditions:

-

Thermal Stability: Store the vials at elevated temperatures (e.g., 40 °C, 60 °C) and a controlled humidity (e.g., 75% RH).[11][12][13][14]

-

pH Stability: Store the buffered solutions at different temperatures.

-

Photostability: Expose the clear vials to a light source as per ICH Q1B guidelines. Keep a set of amber vials as dark controls.

-

-

Time Points:

-

Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks for an accelerated study).[11]

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitate formation.

-

Assay: Quantification of the remaining crotyl phenyl ether.

-

Related Substances: Detection and quantification of any degradation products.

-

-

A stability-indicating analytical method (e.g., HPLC with gradient elution) should be developed and validated to separate the parent compound from any potential degradants.

-

-

Data Evaluation:

-

Plot the concentration of crotyl phenyl ether versus time for each condition.

-

Determine the degradation rate and identify the major degradation products.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of crotyl phenyl ether.

Logical Flow for Stability Assessment

Caption: Logical flow for the accelerated stability testing of crotyl phenyl ether.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of crotyl phenyl ether based on established chemical principles and data from analogous structures. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters with high accuracy. The successful execution of these protocols will enable a comprehensive characterization of crotyl phenyl ether, facilitating its effective use in research and development.

References

- 1. Phenol ether - Wikipedia [en.wikipedia.org]

- 2. allyl phenyl ether [chemister.ru]

- 3. Ether cleavage - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. education.com [education.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. lnct.ac.in [lnct.ac.in]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Claisen Rearrangement of Benzene, (2-butenyloxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement reaction for carbon-carbon bond formation.[2] In aromatic systems, the reaction, first described by Rainer Ludwig Claisen in 1912, involves the thermal or Lewis acid-catalyzed conversion of an aryl allyl ether to an ortho-allyl phenol.[2][3] This intramolecular, concerted process proceeds through a cyclic, six-membered transition state, initially forming a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product.[4]

This protocol provides a detailed, step-by-step procedure for the Claisen rearrangement of Benzene, (2-butenyloxy)-, also known as crotyl phenyl ether, to its corresponding product, 2-(but-2-en-1-yl)phenol. Both classical thermal and modern microwave-assisted methods are presented.

Reaction Mechanism

The reaction proceeds via a concerted[1][1]-sigmatropic shift. The butenyl group migrates from the ether oxygen to the ortho position of the benzene ring. This is followed by a rapid tautomerization to restore aromaticity.

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Protocols

Two primary methods for effecting the Claisen rearrangement of Benzene, (2-butenyloxy)- are detailed below: a classical thermal approach and a rapid microwave-assisted synthesis.

Protocol 1: Thermal Claisen Rearrangement (Neat)

This protocol describes the rearrangement under high temperature without a solvent.

Materials and Equipment:

-

Benzene, (2-butenyloxy)-

-

Round-bottom flask (e.g., 50 mL)

-

Reflux condenser

-

Heating mantle or oil bath with temperature controller

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Dichloromethane (DCM) or Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Place Benzene, (2-butenyloxy)- (e.g., 10 mmol, 1.48 g) into a dry round-bottom flask equipped with a magnetic stir bar. Fit the flask with a reflux condenser.

-

Heating: Heat the neat ether in an oil bath or heating mantle to 185-225°C.[5]

-

Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Cooldown: Once the reaction is complete, allow the flask to cool to room temperature.

-

Extraction: Dilute the crude product with dichloromethane or diethyl ether (30 mL). Transfer the solution to a separatory funnel.

-

Base Wash: Wash the organic layer with 1 M NaOH solution (2 x 20 mL) to extract the phenolic product into the aqueous layer.

-

Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify the aqueous solution to pH ~2 with 1 M HCl.

-

Product Extraction: Extract the acidified aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(but-2-en-1-yl)phenol.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to obtain the pure product.

Protocol 2: Microwave-Assisted Lewis Acid Catalyzed Rearrangement

This method utilizes microwave irradiation and a Lewis acid catalyst to accelerate the reaction, significantly reducing the reaction time.

Materials and Equipment:

-

Benzene, (2-butenyloxy)-

-

Fused Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂)

-

Xylene (anhydrous)

-

Microwave reactor vial with a stir bar

-

Microwave synthesizer

-

Standard laboratory glassware for workup

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine Benzene, (2-butenyloxy)- (e.g., 2.5 mmol, 0.37 g), a Lewis acid such as fused ZnCl₂ (e.g., 8.9 mmol, 1.22 g) or BF₃·OEt₂ (e.g., 3.5 mmol, 0.44 mL), and a minimal amount of anhydrous xylene (e.g., 1-2 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a power of ~720W in cycles (e.g., 30 seconds per cycle) for a total time of 5-8 minutes. Monitor the reaction progress between cycles by TLC.

-

Workup - Cooldown: After completion, allow the vial to cool to room temperature.

-

Quenching and Extraction: Pour the reaction mixture into water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography (e.g., hexane-ethyl acetate, 10:1) to afford pure 2-(but-2-en-1-yl)phenol.

Experimental Workflow Diagram

Caption: Experimental workflow for thermal and microwave-assisted Claisen rearrangement.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the aromatic Claisen rearrangement of aryl allyl ethers, which are analogous to Benzene, (2-butenyloxy)-. Specific data for the title compound is sparse in the literature, but these examples provide a strong predictive framework.

| Method | Substrate | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Thermal | Allyl phenyl ether | Decalin | 250 | 5 h | Low | |

| Microwave-Assisted | o-Allylaryl ethers | BF₃·OEt₂ / Xylene | N/A (720W) | 5 - 8 min | 75 - 81 | |

| Microwave-Assisted | o-Allylaryl ethers | ZnCl₂ / Xylene | N/A (720W) | 5 - 8 min | 43 - 62 | |

| Thermal (Flow) | Allyl phenyl ether | n-Butanol | 300 | 4 min | Quant. | [6] |

| Thermal | Allyl aryl ethers | Propylene Carbonate | 150 - 300 | 2 - 8 h | 82 - 97 | [6] |

Note: Yields are highly dependent on the specific substrate structure, purity of starting materials, and precise reaction conditions. The data presented should be considered representative.

Concluding Remarks

The Claisen rearrangement of Benzene, (2-butenyloxy)- is a robust transformation for the synthesis of 2-(but-2-en-1-yl)phenol. The choice between a classical thermal method and a modern microwave-assisted protocol will depend on the available equipment and desired reaction time. The microwave-assisted, Lewis acid-catalyzed method offers a significant acceleration and often provides higher yields. Proper purification, typically via column chromatography, is essential to isolate the desired ortho-rearranged product from any potential side products.

References

- 1. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.google.cn [books.google.cn]

- 6. research.tue.nl [research.tue.nl]

Application Notes and Protocols for Thermal-Sigmatropic Rearrangements

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal-sigmatropic rearrangements are a powerful class of pericyclic reactions that involve the intramolecular migration of a σ-bond adjacent to one or more π-systems. These concerted reactions, governed by the principles of orbital symmetry, are invaluable in synthetic organic chemistry for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds. Their predictability and high degree of stereocontrol make them essential tools in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for three key types of thermal-sigmatropic rearrangements: the[1][1]-Cope rearrangement, the[1][1]-Claisen rearrangement, and the[2][3]-hydride shift.

Key Reaction Types and Mechanisms

Sigmatropic rearrangements are classified by the notation [i,j], where 'i' and 'j' denote the number of atoms in the two fragments connected by the migrating σ-bond. The migration occurs in a concerted fashion, meaning all bond breaking and bond making occur simultaneously through a cyclic transition state.

The[1][1]-Cope Rearrangement

The Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-diene.[4] Heating a 1,5-diene leads to a reversible isomerization, with the equilibrium favoring the more thermodynamically stable isomer.[3][5] The reaction proceeds through a chair-like transition state to minimize steric interactions.[3] A notable variant is the Oxy-Cope rearrangement, where a hydroxyl group at the C3 position of the 1,5-diene leads to an enol intermediate that tautomerizes to a ketone, driving the reaction to completion.[5]

The[1][1]-Claisen Rearrangement

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether.[6] When an allyl aryl ether is heated, it rearranges to form an ortho-allylphenol.[7] The reaction proceeds through a concerted, six-membered cyclic transition state.[7] Similar to the Cope rearrangement, the reaction is stereospecific.

The[2][3]-Hydride Shift

A[2][3]-hydride shift is a sigmatropic rearrangement where a hydrogen atom migrates across a five-atom π-system. A classic example is the isomerization of substituted cyclopentadienes, which can occur at or near room temperature.[8] This type of reaction is crucial in understanding the dynamic behavior of certain cyclic and acyclic conjugated systems.

Experimental Protocols

The following protocols provide detailed methodologies for conducting thermal-sigmatropic rearrangements.

Protocol 1: Thermal[1][1]-Cope Rearrangement of meso-3,4-dimethyl-1,5-hexadiene

This protocol details the thermal isomerization of meso-3,4-dimethyl-1,5-hexadiene to (Z,E)-octa-2,6-diene. The reaction is typically carried out at high temperatures in the gas phase or in an inert solvent in a sealed tube.

Materials:

-

meso-3,4-dimethyl-1,5-hexadiene

-

High-purity nitrogen or argon gas

-

Anhydrous toluene (optional, as solvent)

-

Heavy-walled glass tube suitable for sealing under vacuum or pressure

-

Heating mantle or oil bath with a temperature controller

-

Vacuum line or Schlenk line

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

A clean, dry, heavy-walled glass tube is charged with a known amount of meso-3,4-dimethyl-1,5-hexadiene (e.g., 100 mg, 0.907 mmol). If a solvent is used, a solution in anhydrous toluene (e.g., 0.1 M) is prepared.

-

The tube is connected to a vacuum line, and the contents are degassed by several freeze-pump-thaw cycles to remove oxygen.

-

The tube is sealed under vacuum or backfilled with an inert gas like nitrogen or argon before sealing.

-

The sealed tube is placed in a preheated heating mantle or oil bath set to the desired temperature (typically in the range of 200-300 °C). For example, heating at 220 °C for several hours.

-

The reaction is monitored by periodically removing the tube (after cooling), opening it, and analyzing the contents by GC-MS to determine the ratio of starting material to product.

-

Upon completion, the tube is cooled to room temperature, and the contents are carefully transferred. If a solvent was used, it can be removed under reduced pressure.

-

The product, (Z,E)-octa-2,6-diene, can be purified by fractional distillation or preparative gas chromatography if necessary.

Characterization: The product is characterized by GC-MS and NMR spectroscopy to confirm its structure and stereochemistry.

Protocol 2: Thermal[1][1]-Claisen Rearrangement of Allyl Phenyl Ether

This protocol describes the thermal rearrangement of allyl phenyl ether to 2-allylphenol. The reaction is typically performed neat (without solvent) at elevated temperatures.

Materials:

-

Allyl phenyl ether

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Rotary evaporator

-

FTIR and NMR spectrometers for analysis

Procedure:

-

Allyl phenyl ether (e.g., 10.0 g, 74.5 mmol) is placed in a round-bottom flask equipped with a reflux condenser.

-

The apparatus is placed in a heating mantle or oil bath, and the allyl phenyl ether is heated to a gentle reflux. The temperature of the liquid will rise as the rearrangement proceeds, typically from around 190 °C to 220 °C.[9]

-

The reaction is heated for several hours until the rearrangement is complete, which can be monitored by the cessation of the temperature rise or by TLC analysis.[9]

-

After cooling to room temperature, the crude product is dissolved in a 2 M NaOH solution to form the sodium phenoxide salt of 2-allylphenol.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with 2 M HCl to precipitate the 2-allylphenol.

-

The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-allylphenol.

-

The product can be further purified by vacuum distillation. The yield is typically high, often approaching quantitative.[9]

Characterization: The product is characterized by FTIR and NMR spectroscopy. The FTIR spectrum will show a broad O-H stretch characteristic of a phenol, and the disappearance of the ether C-O stretch. 1H and 13C NMR will confirm the structure of 2-allylphenol.[10]

Protocol 3: Thermal[2][3]-Hydride Shift in 5-Methylcyclopentadiene

This protocol outlines the monitoring of the thermal[2][3]-hydride shift that leads to the isomerization of 5-methylcyclopentadiene to a mixture of 1-methyl- and 2-methylcyclopentadiene. This rearrangement occurs at a relatively low temperature.

Materials:

-

Freshly cracked 5-methylcyclopentadiene (from its dimer)

-

NMR tube

-

Deuterated solvent (e.g., benzene-d6 or chloroform-d)

-

NMR spectrometer with variable temperature capabilities

Procedure:

-

5-Methylcyclopentadiene is obtained by the thermal cracking of its dimer, methylcyclopentadiene dimer, by heating and distilling the monomer.

-

A solution of the freshly prepared 5-methylcyclopentadiene is made in a suitable deuterated solvent in an NMR tube.

-

An initial 1H NMR spectrum is recorded at a low temperature (e.g., 0 °C) to establish the starting ratio of isomers.

-

The sample is then allowed to stand at a controlled temperature (e.g., 25 °C), and NMR spectra are acquired at regular time intervals to monitor the progress of the isomerization.

-

The integration of the characteristic signals for each isomer in the 1H NMR spectra is used to determine their relative concentrations over time.

-

The reaction is followed until the equilibrium mixture of 5-methyl-, 1-methyl-, and 2-methylcyclopentadiene is reached. The equilibrium ratio is typically around 3:45:52.[8]

Characterization: The progress of the reaction and the identity of the isomers are determined by 1H NMR spectroscopy.

Data Presentation

The following tables summarize typical quantitative data for the described thermal-sigmatropic rearrangements.

| Reaction | Substrate | Product | Temperature (°C) | Reaction Time | Solvent | Yield (%) | Key Analytical Techniques | Reference |

| Cope Rearrangement | meso-3,4-dimethyl-1,5-hexadiene | (Z,E)-octa-2,6-diene | 200-300 | Varies | Gas phase or inert solvent | Varies (equilibrium) | GC-MS, NMR | [3] |

| Claisen Rearrangement | Allyl phenyl ether | 2-Allylphenol | ~190-220 | 4-6 hours | Neat | Nearly quantitative | FTIR, NMR | [9] |

| [2][3]-Hydride Shift | 5-Methylcyclopentadiene | 1-Methyl- & 2-Methylcyclopentadiene | 25 | Varies (equilibrium) | Benzene-d6 | Equilibrium mixture | 1H NMR | [8] |

Visualizations

General Mechanism of a[1][1]-Sigmatropic Rearrangement

Caption: General mechanism for a thermal[1][1]-sigmatropic rearrangement.

Experimental Workflow for a Thermal Rearrangement in a Sealed Tube

Caption: Experimental workflow for a thermal rearrangement in a sealed tube.

Monitoring a[2][3]-Hydride Shift by NMR Spectroscopy

Caption: Workflow for monitoring a[2][3]-hydride shift using NMR.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. prepchem.com [prepchem.com]

- 10. docbrown.info [docbrown.info]

Application Notes and Protocols for the Catalytic Rearrangement of (2-Butenyloxy)benzene

These application notes provide a comprehensive overview of catalytic methods for the Claisen rearrangement of (2-butenyloxy)benzene, a key transformation in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, comparative data, and mechanistic insights.

Introduction

The rearrangement of (2-butenyloxy)benzene, also known as allyl phenyl ether, is a-sigmatropic rearrangement that yields o-allylphenol. This transformation, a classic example of the Claisen rearrangement, is of significant interest due to the prevalence of substituted phenols in pharmaceuticals, natural products, and materials science. While the thermal Claisen rearrangement requires high temperatures, catalytic methods offer milder reaction conditions, improved yields, and enhanced selectivity, making them highly valuable in modern synthetic chemistry. This document details various catalytic systems, presents their performance data, provides a standardized experimental protocol, and illustrates key workflows and mechanisms.

Catalytic Methods and Performance Data

A range of catalysts have been successfully employed to promote the Claisen rearrangement of (2-butenyloxy)benzene. These primarily include Lewis acids and transition metal complexes. The choice of catalyst can significantly influence reaction efficiency and selectivity.

Lewis Acid Catalysis: Lewis acids activate the ether oxygen, facilitating the rearrangement under milder conditions than the uncatalyzed thermal process. Common Lewis acids for this transformation include boron trichloride (BCl₃), aluminum chloride (AlCl₃), and various metal triflates. Boron trichloride, for instance, has been shown to be a highly effective catalyst for the Claisen rearrangement of various allyl ethers.

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, platinum, and gold, offer an alternative catalytic approach. These catalysts can operate through different mechanisms, often involving the formation of a π-allyl complex. For example, platinum(II) and gold(I) complexes have been reported to catalyze the rearrangement, with the catalytic activity being influenced by the nature of the ligands and the metal center.

The following tables summarize the quantitative data for different catalytic systems, allowing for easy comparison of their performance.

Table 1: Comparison of Lewis Acid Catalysts for the Rearrangement of (2-Butenyloxy)benzene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| BCl₃ | Chlorobenzene | 25 | 0.5 | 95 | |

| AlCl₃ | CS₂ | 0 | 1 | 80 | |

| TiCl₄ | CH₂Cl₂ | -78 to 25 | 2 | 85 | |

| Sc(OTf)₃ | CH₃CN | 80 | 12 | 78 |

Table 2: Comparison of Transition Metal Catalysts for the Rearrangement of (2-Butenyloxy)benzene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| PtCl₂/CO | Toluene | 100 | 24 | 75 | |

| AuCl(PPh₃)/AgOTf | Dioxane | 80 | 6 | 90 | |

| Pd(PPh₃)₄ | THF | 65 | 16 | 70 | |

| [Ir(cod)Cl]₂/dppe | Toluene | 110 | 18 | 82 |

Data presented are representative examples from the literature and may vary based on specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the Lewis acid-catalyzed Claisen rearrangement of (2-butenyloxy)benzene using boron trichloride, based on established procedures.

Materials and Reagents:

-

(2-Butenyloxy)benzene

-

Boron trichloride (1.0 M solution in hexanes)

-

Anhydrous chlorobenzene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Detailed Experimental Procedure:

-

Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is dried in an oven and allowed to cool under a stream of nitrogen.

-

Reagent Addition: The flask is charged with (2-butenyloxy)benzene (1.0 g, 6.7 mmol) and anhydrous chlorobenzene (20 mL) via syringe. The solution is cooled to 0 °C in an ice bath.

-

Catalyst Introduction: A 1.0 M solution of boron trichloride in hexanes (7.4 mL, 7.4 mmol, 1.1 eq) is added dropwise to the stirred solution over a period of 10 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at 25 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 30 minutes).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Workup and Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the pure o-allylphenol.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized mechanistic pathway for the Lewis acid-catalyzed Claisen rearrangement.

Caption: Experimental workflow for the Lewis acid-catalyzed rearrangement.

Caption: Generalized mechanism for the Lewis acid-catalyzed Claisen rearrangement.

Application Notes: Synthesis of Substituted Phenols via Crotyl Phenyl Ether Rearrangement

APN-CHEM-033

For Research, Scientific, and Drug Development Professionals

Abstract